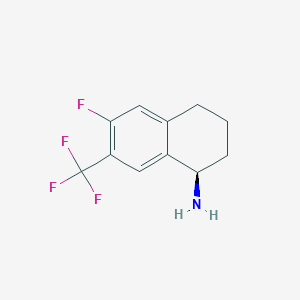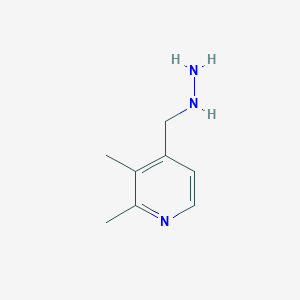
4-(Hydrazineylmethyl)-2,3-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydrazineylmethyl)-2,3-dimethylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydrazineylmethyl group attached to the 4-position of a 2,3-dimethylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazineylmethyl)-2,3-dimethylpyridine typically involves the reaction of 2,3-dimethylpyridine with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and efficient separation techniques is crucial to achieve the desired quality and quantity of the compound.
化学反应分析
Types of Reactions
4-(Hydrazineylmethyl)-2,3-dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydrazineylmethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
4-(Hydrazineylmethyl)-2,3-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(Hydrazineylmethyl)-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. The hydrazineylmethyl group can form covalent bonds with target molecules, leading to the modulation of their activity. This interaction can affect various biological processes, including enzyme activity, signal transduction, and gene expression.
相似化合物的比较
Similar Compounds
4-(Hydrazineylmethyl)-2,3-dimethylpyridine: shares structural similarities with other pyridine derivatives, such as 2,3-dimethylpyridine and 4-(methylthio)-2,3-dimethylpyridine.
Hydrazine derivatives: Compounds like hydrazine hydrate and phenylhydrazine also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazineylmethyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
(2,3-dimethylpyridin-4-yl)methylhydrazine |
InChI |
InChI=1S/C8H13N3/c1-6-7(2)10-4-3-8(6)5-11-9/h3-4,11H,5,9H2,1-2H3 |
InChI 键 |
JXWCFDVNZBBDSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
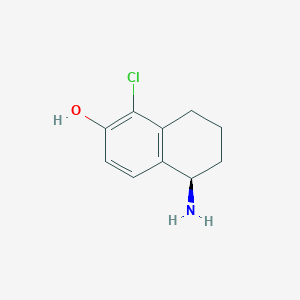
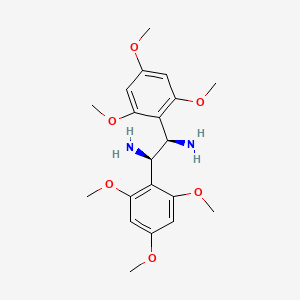

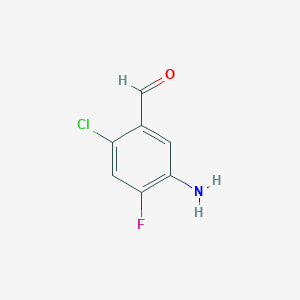
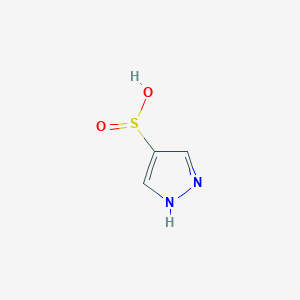
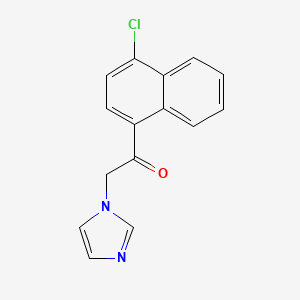
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
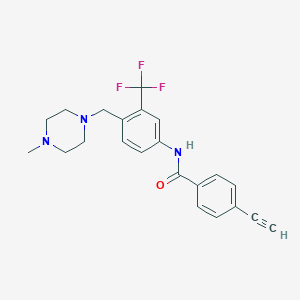
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)
